N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide, also known as TDAS or Thiacetazone, is a synthetic compound that has been used in the treatment of tuberculosis. It was first synthesized in the 1940s and was used as a first-line drug for the treatment of tuberculosis until the 1960s. However, due to its side effects and the emergence of drug-resistant strains of tuberculosis, its use has been limited in recent years.
Mécanisme D'action
The exact mechanism of action of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide is not fully understood. It is believed to inhibit the synthesis of mycolic acids, which are essential components of the cell wall of mycobacteria. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide may also interfere with the synthesis of DNA and RNA in mycobacteria.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in mycobacteria, which is a programmed cell death mechanism. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide has also been shown to inhibit the growth of biofilms, which are communities of bacteria that are highly resistant to antibiotics. In addition, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of tuberculosis-associated inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of bacterial species, including drug-resistant strains. Another advantage is its low cost, which makes it an attractive option for use in developing countries. However, there are also limitations to the use of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide. It has been associated with a number of side effects, including skin rashes, liver toxicity, and gastrointestinal disturbances. In addition, the emergence of drug-resistant strains of tuberculosis has limited the use of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide in recent years.
Orientations Futures
There are a number of future directions for the study of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide. One area of research is the development of new derivatives of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide, which may lead to the development of new drugs that target the same pathway. In addition, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide may have potential as a treatment for other bacterial infections, such as those caused by Staphylococcus aureus and Streptococcus pyogenes. Finally, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide may have potential as an anti-inflammatory agent, which could be beneficial in the treatment of a wide range of inflammatory conditions.
Méthodes De Synthèse
The synthesis of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide involves the reaction of 4-ethylphenylhydrazine with thioacetic acid to form 4-ethylphenylhydrazine thioacetate. This intermediate is then reacted with chloroacetyl chloride to form N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide. The overall reaction can be represented as follows:
4-ethylphenylhydrazine + thioacetic acid → 4-ethylphenylhydrazine thioacetate
4-ethylphenylhydrazine thioacetate + chloroacetyl chloride → N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide
Applications De Recherche Scientifique
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide has been extensively studied for its antimycobacterial activity. It has been shown to be effective against both drug-susceptible and drug-resistant strains of tuberculosis. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide has also been investigated for its activity against other mycobacterial species, such as Mycobacterium avium and Mycobacterium leprae. In addition, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide has been studied for its activity against other bacterial species, such as Staphylococcus aureus and Streptococcus pyogenes.
Propriétés
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-3-12-4-6-13(7-5-12)15(11(2)16)14-8-9-19(17,18)10-14/h4-9,14H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIMPGXTSUDXLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.